2-Pyrazinecarboxylic acid 2-Pyrazinecarboxylic acid Pyrazine-2-carboxylic acid is the parent compound of the class of pyrazinecarboxylic acids, that is pyrazine bearing a single carboxy substituent. The active metabolite of the antitubercular drug pyrazinamide. It has a role as a drug metabolite and an antitubercular agent. It is a conjugate acid of a pyrazine-2-carboxylate.
Pyrazinic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Pyrazine-2-carboxylic acid has been reported in Trypanosoma brucei with data available.
active metabolite of pyrazinamide; structure
Brand Name: Vulcanchem
CAS No.: 98-97-5
VCID: VC21171034
InChI: InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)
SMILES: Array
Molecular Formula: C5H4N2O2
Molecular Weight: 124.10 g/mol

2-Pyrazinecarboxylic acid

CAS No.: 98-97-5

Cat. No.: VC21171034

Molecular Formula: C5H4N2O2

Molecular Weight: 124.10 g/mol

* For research use only. Not for human or veterinary use.

2-Pyrazinecarboxylic acid - 98-97-5

Specification

CAS No. 98-97-5
Molecular Formula C5H4N2O2
Molecular Weight 124.10 g/mol
IUPAC Name pyrazine-2-carboxylic acid
Standard InChI InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)
Standard InChI Key NIPZZXUFJPQHNH-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=N1)C(=O)O

Introduction

Chemical Properties

Physical and Structural Characteristics

Pyrazine-2-carboxylic acid appears as a white to off-white powder with a melting point of 222–225°C (with decomposition) . It has a density of 1.403 g/cm³ and a pKa value of 2.9, indicating its weakly acidic nature . The compound is soluble in cold water and moderately soluble in hot acetonitrile, properties that influence its applications in various research and industrial contexts .

Table 1 summarizes the key physical and chemical properties of pyrazine-2-carboxylic acid:

PropertyValueReference
Chemical FormulaC₅H₄N₂O₂
Molecular Weight124.0975 g/mol
Monoisotopic Molecular Weight124.027277382
AppearanceWhite to off-white powder
Melting Point222–225°C (decomposition)
Density1.403 g/cm³
pKa2.9
Boiling Point313°C (at 1013 hPa)
CAS Registry Number98-97-5
SMILES NotationOC(=O)C1=CN=CC=N1
InChI IdentifierInChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)

Spectroscopic Properties

Spectroscopic analysis provides valuable insights into the structural properties of pyrazine-2-carboxylic acid. The National Institute of Standards and Technology (NIST) database contains infrared spectral data for this compound in the condensed phase . These spectroscopic data are essential for compound identification and structural verification in research settings.

Preparation Methods

Several methods have been developed for the synthesis of pyrazine-2-carboxylic acid. The most common approaches include:

  • Hydrolysis of 2-pyrazinecarboxamide

  • Oxidation of 2-methylpyrazine or 2-ethylpyrazine using various oxidizing systems

  • Thermal decarboxylation of 2,3-pyrazinedicarboxylic acid

For the preparation of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid derivatives, commercially available pyrazine-2,3-dicarboxylic anhydride serves as a starting material . This anhydride can be synthesized by treating pyrazine-2,3-dicarboxylic acid with acetic acid anhydride under reflux conditions .

Polymorphism

An interesting aspect of pyrazine-2-carboxylic acid is its ability to crystallize in two polymorphic forms, as determined by single-crystal X-ray diffraction analyses . These polymorphs exhibit different crystal structures:

  • Orthorhombic polymorph: C₅H₄N₂O₂, space group Pnma, with unit cell parameters a = 11.3261(18) Å, b = 6.3180(12) Å, c = 7.3389(11) Å, and calculated density (Dc) = 1.570 g/cm³

  • Monoclinic polymorph: C₅H₄N₂O₂, space group P21, with unit cell parameters a = 3.725(1) Å, b = 11.281(4) Å, c = 6.298(2) Å, β = 91.936(7)°, and calculated density (Dc) = 1.558 g/cm³

This polymorphism may influence the physical properties, stability, and bioavailability of the compound, which are critical considerations for pharmaceutical applications.

Biological and Pharmacological Activity

Pyrazine-2-carboxylic acid (pyrazinoic acid) represents the active form of pyrazinamide, a first-line antitubercular drug that has been a fundamental component of tuberculosis treatment for over sixty years . The conversion of pyrazinamide to pyrazinoic acid occurs inside mycobacterial cells through the action of the enzyme pyrazinamidase/nicotinamidase .

The mechanism of action involves a cyclic process where pyrazinoic acid anions are expelled to the extracellular space, become protonated, and then penetrate back into the cell in an uncharged form . This cycle results in proton accumulation, potential cytoplasmic acidification, and possible collapse of membrane potential and transport mechanisms, ultimately leading to antimycobacterial effects .

Recent research has focused on developing more lipophilic derivatives of pyrazinoic acid, such as 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, to enhance antimycobacterial activity . For instance, 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid has demonstrated high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1.56 μg·mL⁻¹ (5 μM) .

Applications and Uses

Pyrazine-2-carboxylic acid has several applications:

  • As a cocatalyst in oxidations of hydrocarbons and alcohols by peroxides

  • As a precursor in organic synthesis

  • As a reference compound in the development of novel antitubercular agents

  • As a metabolic component in living organisms

The compound is commercially available at an industrial scale with a purity of ≥98.0% (by HPLC and titration analysis), facilitating its use in research and development activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator